molecular formula C22H17NO B14267273 1-Methyl-3,6-diphenylquinolin-2(1H)-one CAS No. 138037-42-0

1-Methyl-3,6-diphenylquinolin-2(1H)-one

Cat. No.: B14267273
CAS No.: 138037-42-0
M. Wt: 311.4 g/mol
InChI Key: NGWMXSKHSXDWFR-UHFFFAOYSA-N
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Description

1-Methyl-3,6-diphenylquinolin-2(1H)-one is a quinolinone derivative featuring a methyl group at the N1 position and phenyl substituents at the C3 and C6 positions of the quinoline core. Quinolinones are privileged scaffolds in medicinal chemistry due to their ability to interact with diverse biological targets, such as enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions .

Properties

CAS No.

138037-42-0

Molecular Formula

C22H17NO

Molecular Weight

311.4 g/mol

IUPAC Name

1-methyl-3,6-diphenylquinolin-2-one

InChI

InChI=1S/C22H17NO/c1-23-21-13-12-18(16-8-4-2-5-9-16)14-19(21)15-20(22(23)24)17-10-6-3-7-11-17/h2-15H,1H3

InChI Key

NGWMXSKHSXDWFR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C3=CC=CC=C3)C=C(C1=O)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

  • 1-Methyl-3,6-dinitroquinolin-2(1H)-one (): Substituents: Nitro groups at C3 and C6. Impact: Nitro groups are strongly electron-withdrawing, enhancing electrophilicity and reactivity in Diels-Alder reactions . This compound was synthesized via nitration of a precursor using concentrated HNO₃/H₂SO₄, yielding a yellow solid (94% yield) . Biological Relevance: Nitro-substituted quinolinones are explored as inhibitors of viral proteases (e.g., foot-and-mouth disease virus) .
  • 7-(Dimethylamino)-1-ethyl-3-phenylquinolin-2(1H)-one (): Substituents: Phenyl at C3, dimethylamino at C7.

Phenyl-Substituted Analogs

  • 6-Ethyl-3-phenyl-1H-quinolin-2-one (): Substituents: Phenyl at C3, ethyl at C6. Impact: The ethyl group introduces hydrophobicity, while the phenyl group stabilizes the aromatic system. No biological data were reported, but similar compounds are evaluated for antimicrobial activity .

Physicochemical Properties

Compound Substituents Melting Point (°C) Key Spectral Data (IR/NMR) Reference
3-[(Diazepinyl)carbonyl]-4-hydroxy-1-methylquinolin-2(1H)-one 3-diazepine carbonyl 289–290 IR: 3447 cm⁻¹ (OH), 1663 cm⁻¹ (C=O); ¹H NMR: δ 3.59 (s, CH₃)
1-Methyl-3,6-dinitroquinolin-2(1H)-one 3-NO₂, 6-NO₂ Not reported ¹H NMR: δ 3.42 (s, CH₃); ESI-MS: m/z 295.03 [M+H]⁺
1-Methyl-3-((methylamino)methyl)quinolin-2(1H)-one hydrochloride 3-aminomethyl Not reported Molecular formula: C₁₂H₁₅ClN₂O; Molar mass: 238.72

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